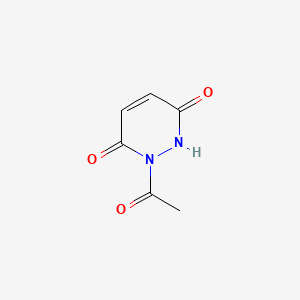
3,6-Pyridazinedione, 1-acetyl-1,2-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- is a heterocyclic compound that features a six-membered ring containing two nitrogen atoms at positions 1 and 2, along with a carbonyl group at position 3. This compound is part of the pyridazinedione family, which is known for its diverse pharmacological activities and applications in various fields such as medicinal chemistry, organic synthesis, and chemical biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- typically involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids. One common method is the reaction of hydrazine hydrate with acetylacetone under acidic conditions to form the desired pyridazinedione ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridazinedione ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinedione derivatives, which can exhibit different pharmacological properties and applications .
Applications De Recherche Scientifique
3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: Utilized in the production of agrochemicals and polymers
Mécanisme D'action
The mechanism of action of 3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological target being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: A parent compound with similar nitrogen positioning but lacking the carbonyl group.
Pyridazinone: A derivative with a keto functionality at position 3.
Pyrazine: Another diazine with nitrogen atoms at positions 1 and 4.
Uniqueness
3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- is unique due to its specific substitution pattern and the presence of both acetyl and carbonyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
16044-44-3 |
|---|---|
Formule moléculaire |
C6H6N2O3 |
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
2-acetyl-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C6H6N2O3/c1-4(9)8-6(11)3-2-5(10)7-8/h2-3H,1H3,(H,7,10) |
Clé InChI |
VYLGKHOSCXXTEU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C(=O)C=CC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


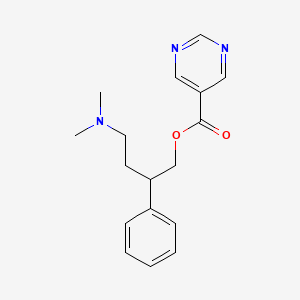
![Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate](/img/structure/B12913920.png)
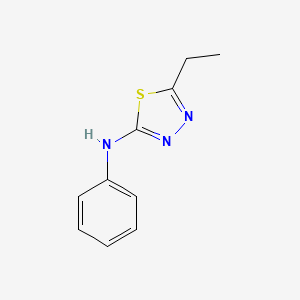

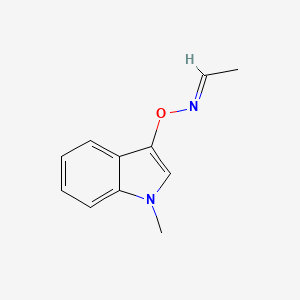
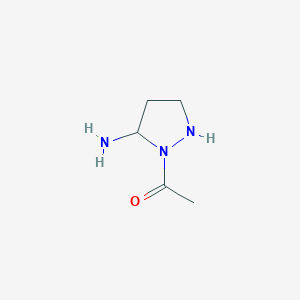
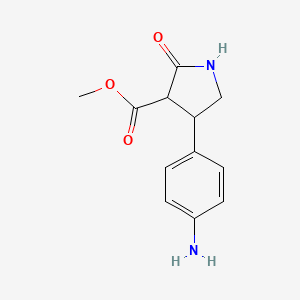
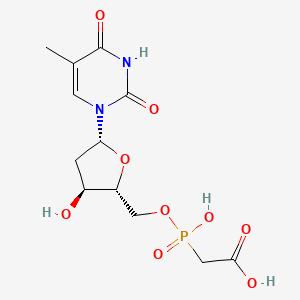
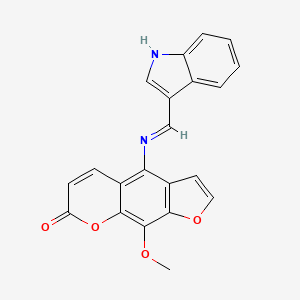

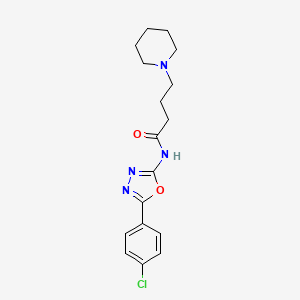
![2H-Pyran, tetrahydro-2-[[5-(2-phenylethyl)-2-furanyl]methoxy]-](/img/structure/B12913986.png)


